2-(Bromomethyl)-4,4-dimethyloxolane
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Overview
Description
2-(Bromomethyl)-4,4-dimethyloxolane is an organic compound belonging to the class of oxolanes It features a bromomethyl group attached to the second carbon of a 4,4-dimethyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4-dimethyloxolane typically involves the bromination of 4,4-dimethyloxolane. One common method includes the reaction of 4,4-dimethyloxolane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4,4-dimethyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted oxolanes.
Oxidation: The compound can be oxidized to form oxirane derivatives under specific conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substituted oxolanes
- Oxirane derivatives
- Methyl-substituted oxolanes
Scientific Research Applications
2-(Bromomethyl)-4,4-dimethyloxolane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,4-dimethyloxolane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution reactions, targeting nucleophilic sites in other molecules. The molecular pathways involved include the formation of carbon-bromine bonds and subsequent transformations depending on the reaction conditions .
Comparison with Similar Compounds
- 2-(Chloromethyl)-4,4-dimethyloxolane
- 2-(Iodomethyl)-4,4-dimethyloxolane
- 2-(Hydroxymethyl)-4,4-dimethyloxolane
Comparison: 2-(Bromomethyl)-4,4-dimethyloxolane is unique due to its specific reactivity profile. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The hydroxymethyl analog, on the other hand, exhibits different reactivity due to the presence of a hydroxyl group, which can participate in hydrogen bonding and other interactions .
Properties
IUPAC Name |
2-(bromomethyl)-4,4-dimethyloxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUONHJRUOOLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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